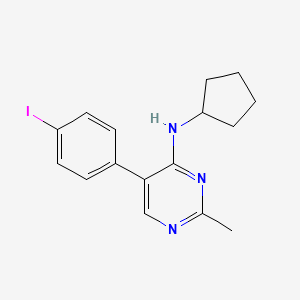

n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine

Description

n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted at positions 2, 4, and 4. The substituents include a methyl group at position 2, a cyclopentylamine group at position 4, and a 4-iodophenyl moiety at position 5. The 4-iodophenyl group may enhance lipophilicity and influence binding interactions, while the cyclopentylamine group could modulate solubility and pharmacokinetic properties.

Properties

CAS No. |

917896-26-5 |

|---|---|

Molecular Formula |

C16H18IN3 |

Molecular Weight |

379.24 g/mol |

IUPAC Name |

N-cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine |

InChI |

InChI=1S/C16H18IN3/c1-11-18-10-15(12-6-8-13(17)9-7-12)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H,18,19,20) |

InChI Key |

JGXGORZAMDPHRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the iodo group: The iodination of the phenyl ring can be carried out using reagents like iodine or iodinating agents.

Attachment of the cyclopentyl group: This step might involve alkylation reactions using cyclopentyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine or methyl groups.

Reduction: Reduction reactions can be used to modify the pyrimidine ring or the phenyl ring.

Substitution: The iodo group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several pyrimidine derivatives, differing primarily in substituents at R1 (position 5) and R2 (position 4):

Key Observations :

Biological Activity

n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a cyclopentyl group, an iodine atom on a phenyl ring, and a methyl group on the pyrimidine structure. Its molecular formula is , indicating the presence of carbon, hydrogen, iodine, and nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

Structural Features

The unique structural components of this compound suggest several pharmacological applications. The iodine atom can enhance the compound's reactivity, potentially facilitating interactions with biological targets such as kinases and other enzymes involved in signaling pathways.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Structural Components | Cyclopentyl group, Iodophenyl ring, Methyl group |

| Potential Applications | Cancer treatment, Enzyme inhibition |

Biological Activity

While specific data on the biological activity of this compound is limited, studies on structurally similar compounds indicate significant potential in inhibiting various kinases associated with cancer progression. For instance, compounds with similar pyrimidine cores have been shown to exhibit inhibitory effects against epidermal growth factor receptor (EGFR) kinases and other tyrosine kinases, which are crucial in cancer signaling pathways .

Case Studies

- Kinase Inhibition : A series of studies have demonstrated that compounds with similar structural features to this compound can effectively inhibit kinases involved in tumor growth. For example, a related pyrimidine derivative was shown to inhibit EGFR with an IC50 value in the low nanomolar range .

- Anticancer Activity : In vitro assays have revealed that derivatives of pyrimidine can induce apoptosis in cancer cell lines. The presence of an iodine atom may enhance the binding affinity to target proteins involved in cell survival pathways .

- Enzyme Interaction Profiles : Interaction studies focusing on this compound are essential for elucidating its pharmacological potential. Preliminary data suggest that this compound may interact with various enzymes critical for cellular signaling .

The mechanism through which this compound exerts its biological effects likely involves:

- Inhibition of Kinase Activity : By binding to ATP-binding sites on kinases, it may prevent phosphorylation processes essential for cell proliferation.

- Induction of Apoptosis : Similar compounds have been noted to trigger apoptotic pathways in cancer cells through various signaling mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.